4,7-Dibromo-8-methylquinoline-3-carboxylic acid ethyl ester
Description
4,7-Dibromo-8-methylquinoline-3-carboxylic acid ethyl ester is a halogenated quinoline derivative characterized by bromine atoms at positions 4 and 7, a methyl group at position 8, and an ethyl ester moiety at the 3-carboxylic acid position. The bromine substituents enhance electrophilicity and steric bulk, which may influence reactivity and biological activity, while the ethyl ester group serves as a protective functionality for the carboxylic acid, improving stability during synthetic procedures .
Properties
IUPAC Name |
ethyl 4,7-dibromo-8-methylquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br2NO2/c1-3-18-13(17)9-6-16-12-7(2)10(14)5-4-8(12)11(9)15/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSUFUXOMXJLJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677935 | |
| Record name | Ethyl 4,7-dibromo-8-methylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242260-52-1 | |
| Record name | Ethyl 4,7-dibromo-8-methyl-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242260-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4,7-dibromo-8-methylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dibromo-8-methylquinoline-3-carboxylic acid ethyl ester typically involves the bromination of 8-methylquinoline-3-carboxylic acid ethyl ester. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or acetic acid. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4,7-Dibromo-8-methylquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace bromine atoms with methoxy groups.
Suzuki-Miyaura Coupling: A palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a boronic acid derivative.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas under atmospheric pressure.
Major Products
Substitution: Products with various substituents replacing the bromine atoms.
Coupling: Biaryl compounds formed through the coupling of the quinoline derivative with aryl boronic acids.
Reduction: 8-Methylquinoline-3-carboxylic acid ethyl ester.
Scientific Research Applications
4,7-Dibromo-8-methylquinoline-3-carboxylic acid ethyl ester has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4,7-Dibromo-8-methylquinoline-3-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The bromine atoms and the quinoline core play crucial roles in its interaction with biological targets, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural features and molecular data for 4,7-Dibromo-8-methylquinoline-3-carboxylic acid ethyl ester and related quinoline derivatives:
*Calculated based on analogous compounds.
Reactivity and Stability
- Halogen Effects : Bromine substituents (4,7-Dibromo) increase electrophilicity compared to chlorine analogs (e.g., 4-Chloro-8-methyl), favoring nucleophilic aromatic substitution reactions .
- Steric Hindrance : The 8-methyl group in the target compound may hinder reactions at the adjacent positions, unlike hydroxyl-bearing analogs (e.g., 8-Bromo-4-hydroxy), which exhibit higher solubility but lower thermal stability .
- Ester Hydrolysis: Ethyl esters (e.g., 4,7-Dibromo and 4-Chloro derivatives) generally resist hydrolysis better than methyl esters under basic conditions, as noted in hydrolysis studies of related quinolines .
Contrasting Features
- Positional Isomerism: The 7-Chloro-3-methyl isomer (C₁₃H₁₂ClNO₂) shares the same molecular formula as 4-Chloro-8-methyl derivatives but exhibits distinct reactivity due to differing substituent positions .
- Functional Group Diversity : Methoxy-substituted analogs (e.g., 4-Bromo-8-chloro-5-methoxy) offer enhanced lipophilicity and altered electronic profiles compared to purely halogenated or hydroxylated derivatives .
Biological Activity
4,7-Dibromo-8-methylquinoline-3-carboxylic acid ethyl ester is a synthetic derivative of quinoline, a heterocyclic compound known for its diverse biological activities. This compound has gained attention in medicinal chemistry for its potential applications in treating various diseases, particularly due to its structural features that facilitate interactions with biological targets.
- Molecular Formula : C13H10Br2NO2
- CAS Number : 1242260-52-1
- IUPAC Name : Ethyl 4,7-dibromo-8-methylquinoline-3-carboxylate
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of bromine atoms enhances the compound's lipophilicity and binding affinity to target sites, which may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways critical for disease progression.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that quinoline derivatives can effectively inhibit the growth of various bacterial strains. Although specific data on this compound is limited, it is hypothesized that it may share similar antimicrobial characteristics due to its structural similarities.
Anticancer Potential
The anticancer activity of quinoline derivatives has been widely studied. A notable study demonstrated that certain quinoline compounds exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanism often involves the disruption of DNA synthesis and cell cycle arrest. Given the structural framework of this compound, it is plausible that it may possess similar anticancer properties.
Case Studies
- Study on Quinoline Derivatives : A study published in Medicinal Chemistry highlighted the effectiveness of various quinoline derivatives in inhibiting cancer cell growth. The findings suggested that modifications at the 4 and 7 positions significantly impacted biological activity, indicating that this compound could be a candidate for further investigation in anticancer research.
- Antimicrobial Efficacy : Another research article focused on the antimicrobial properties of brominated quinolines. It reported that these compounds showed significant activity against both Gram-positive and Gram-negative bacteria, supporting the potential use of this compound in developing new antimicrobial agents.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4,7-Dichloro-8-methylquinoline-3-carboxylic acid ethyl ester | Structure | Moderate antibacterial |
| 4,7-Difluoro-8-methylquinoline-3-carboxylic acid ethyl ester | - | Potential anticancer |
| 4,7-Diiodo-8-methylquinoline-3-carboxylic acid ethyl ester | - | High cytotoxicity against cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
